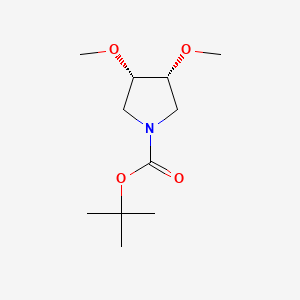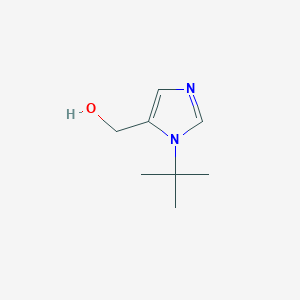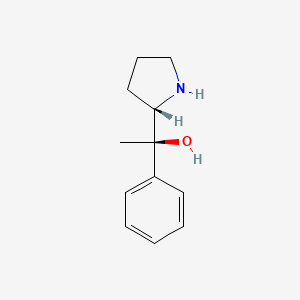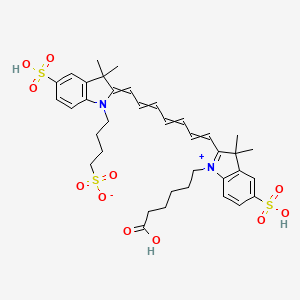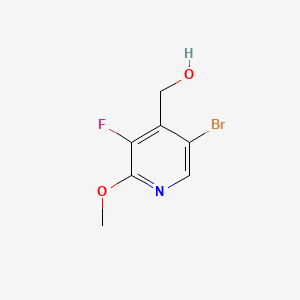
tert-Butyl 2-(4-(naphthalen-1-yl)-2,5-dioxoimidazolidin-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-(4-(naphthalen-1-yl)-2,5-dioxoimidazolidin-1-yl)acetate is an organic compound that features a tert-butyl ester group, a naphthalene ring, and an imidazolidine-2,5-dione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(4-(naphthalen-1-yl)-2,5-dioxoimidazolidin-1-yl)acetate typically involves the reaction of naphthalene derivatives with imidazolidine-2,5-dione under specific conditions. One common method involves the use of tert-butyl bromoacetate as a starting material, which reacts with the naphthalene derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 2-(4-(naphthalen-1-yl)-2,5-dioxoimidazolidin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The imidazolidine-2,5-dione moiety can be reduced to form imidazolidine derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used to substitute the tert-butyl ester group.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl 2-(4-(naphthalen-1-yl)-2,5-dioxoimidazolidin-1-yl)acetate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. The naphthalene ring and imidazolidine-2,5-dione moiety are known to interact with biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-(4-(naphthalen-1-yl)-2,5-dioxoimidazolidin-1-yl)acetate involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, while the imidazolidine-2,5-dione moiety can inhibit enzymes involved in inflammatory pathways. These interactions disrupt cellular processes, leading to the compound’s therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene derivatives: Compounds like naphthalene-2-carboxylic acid and naphthalene-1,8-dicarboxylic anhydride share structural similarities with the naphthalene ring.
Imidazolidine-2,5-dione derivatives: Compounds such as phthalimide and succinimide have similar imidazolidine-2,5-dione moieties.
Uniqueness
tert-Butyl 2-(4-(naphthalen-1-yl)-2,5-dioxoimidazolidin-1-yl)acetate is unique due to the combination of the naphthalene ring and imidazolidine-2,5-dione moiety in a single molecule. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C19H20N2O4 |
|---|---|
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
tert-butyl 2-(4-naphthalen-1-yl-2,5-dioxoimidazolidin-1-yl)acetate |
InChI |
InChI=1S/C19H20N2O4/c1-19(2,3)25-15(22)11-21-17(23)16(20-18(21)24)14-10-6-8-12-7-4-5-9-13(12)14/h4-10,16H,11H2,1-3H3,(H,20,24) |
Clave InChI |
JWCKGVRHDCXZQP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CN1C(=O)C(NC1=O)C2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


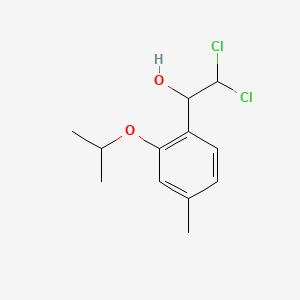


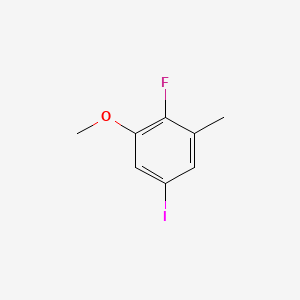

![3,4-Dihydro-1H-[1,2]oxaborinino[3,4-C]pyridin-1-OL](/img/structure/B14030854.png)
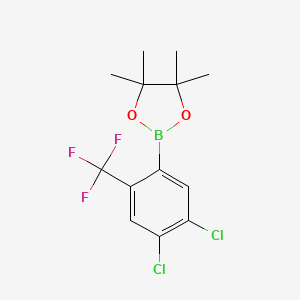
![Tert-butyl N-[(2E)-3-cyanoprop-2-EN-1-YL]carbamate](/img/structure/B14030862.png)
